molecular formula C20H15ClN2O4 B2616896 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide CAS No. 1105206-06-1

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2616896
CAS No.: 1105206-06-1
M. Wt: 382.8
InChI Key: YKSCYAGBQWTWRE-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that features a complex structure combining benzofuran, isoxazole, and chlorophenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

    Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring is often constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Final Assembly: The chlorophenoxyacetamide group is introduced through a nucleophilic substitution reaction, where the chlorophenoxyacetic acid is activated (e.g., using thionyl chloride) and then reacted with the amine group of the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-bromophenoxy)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide may exhibit unique properties due to the presence of the chlorophenoxy group, which can influence its reactivity, biological activity, and physical properties. The specific electronic and steric effects of the chlorine atom can make this compound distinct in its interactions and applications.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-14-5-7-16(8-6-14)25-12-20(24)22-11-15-10-19(27-23-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSCYAGBQWTWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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